molecular formula C10H15N3 B1519237 4-[Ethyl(methyl)amino]benzene-1-carboximidamide CAS No. 1094944-38-3

4-[Ethyl(methyl)amino]benzene-1-carboximidamide

Cat. No.: B1519237
CAS No.: 1094944-38-3
M. Wt: 177.25 g/mol
InChI Key: AASPYQTZAUYOJL-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature of 4-[Ethyl(methyl)amino]benzene-1-carboximidamide

Systematic IUPAC Name and Molecular Formula Analysis

The compound This compound is systematically named according to IUPAC guidelines to reflect its structural features. The benzene ring serves as the parent hydrocarbon, with two substituents:

  • An ethyl(methyl)amino group (-N(CH3)(C2H5)) at the para position (carbon 4).
  • A carboximidamide group (-C(=NH)NH2) at the ortho position (carbon 1).

The molecular formula C10H15N3 indicates 10 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms. The molecular weight is 177.25 g/mol , calculated from the atomic masses of constituent elements.

Table 1: Molecular Composition
Element Quantity Contribution to Molecular Weight (g/mol)
C 10 120.10
H 15 15.12
N 3 42.03
Total C10H15N3 177.25

The carboximidamide group introduces a planar geometry due to resonance stabilization, while the ethyl(methyl)amino group contributes steric bulk and basicity.

Structural Isomerism and Substituent Positionality

Structural isomerism in this compound arises from:

  • Substituent positional isomerism : Alternative arrangements of the ethyl(methyl)amino and carboximidamide groups on the benzene ring (e.g., meta or ortho substitution).
  • Functional group isomerism : Variations in the amino group’s alkyl substituents (e.g., diethylamino instead of ethyl(methyl)amino).

The para configuration of the ethyl(methyl)amino group relative to the carboximidamide group is critical for electronic interactions. This arrangement allows conjugation between the amino group’s lone pairs and the carboximidamide’s π-system, enhancing stability.

Key Isomer Comparison:
Isomer Type Distinctive Feature Impact on Properties
Meta-substituted Substituents at carbons 1 and 3 Reduced resonance stabilization
Ortho-substituted Substituents at adjacent carbons (1 and 2) Increased steric hindrance
Diethylamino derivative -N(C2H5)2 instead of -N(CH3)(C2H5) Altered lipophilicity and basicity

The para isomer’s symmetry minimizes steric clashes and maximizes electronic delocalization, making it the most thermodynamically stable form.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 1094944-38-3 . Alternative designations include:

Table 2: Synonyms and Database Identifiers
Identifier Type Value Source
IUPAC Name 4-[Ethyl(methyl)amino]benzenecarboximidamide PubChem
Common Synonyms AKOS009416310, UTB94438 PubChem, GuideChem
SMILES Notation CCN(C)C1=CC=C(C=C1)C(=N)N Smolecule
InChI Key MFCD11623025 Accelachem

These identifiers facilitate cross-referencing across chemical databases and literature. For instance, the SMILES string encodes the connectivity of atoms, while the InChI Key provides a standardized hash for digital searches.

The compound is also cataloged under vendor-specific codes (e.g., SY140517 from Accelachem), which are critical for procurement in research settings. Regulatory filings and patents may use alternative nomenclature, such as 4-(N-ethyl-N-methylamino)benzamidine , to emphasize functional groups.

Properties

IUPAC Name

4-[ethyl(methyl)amino]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-3-13(2)9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASPYQTZAUYOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[Ethyl(methyl)amino]benzene-1-carboximidamide, also known as a derivative of benzene with various biological implications, has garnered attention in pharmacological research due to its potential therapeutic activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H16N4
  • CAS Number : 1094944-38-3
  • Molecular Weight : 216.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits properties that may influence enzyme activity, receptor binding, and cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing various physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.

Biological Activity Overview

Research has indicated several areas where this compound may exhibit significant biological activity:

Antimicrobial Activity

Recent studies have evaluated the compound's efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.

Bacterial Strain MIC (µg/ml) Standard Comparison (Ampicillin)
Staphylococcus aureus50100
Escherichia coli62.550
Pseudomonas aeruginosa2525

Case Studies

  • Antibacterial Efficacy : A study conducted by Prasad and Sundararajan (2017) demonstrated that derivatives similar to this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, with specific emphasis on its potency against S. aureus and E. coli .
  • Antifungal Properties : Research has also indicated antifungal activity against Candida species, with MIC values suggesting effectiveness comparable to standard antifungal agents like fluconazole .
  • Cytotoxicity in Cancer Cells : Investigations into the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7, HeLa) showed promising results, indicating potential applications in cancer therapy .

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound, revealing that modifications in the amine group significantly affect biological activity.

Comparative Analysis of Similar Compounds

Compound Activity Type IC50 (µM) Notes
Benzimidazole DerivativeAntibacterial50Effective against S. typhi
Pyrazole DerivativeAntitumor15Synergistic effect with doxorubicin
Ethylamine Substituted CompoundAntifungal250Comparable to griseofulvin

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural homology with 4-[Ethyl(methyl)amino]benzene-1-carboximidamide, differing primarily in substituent groups, which modulate physicochemical and biological properties:

Compound Name Substituent Group Key Differences vs. Target Compound Biological Relevance (Inferred/Reported)
4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide Cyclohexyl(methyl)amino Bulkier cyclohexyl group enhances lipophilicity Potential CNS activity due to improved blood-brain barrier penetration
4-(Dimethylamino)benzohydrazide Dimethylamino + hydrazide Smaller amino group; hydrazide replaces carboximidamide Antimicrobial activity (e.g., reported in Kumar & Narasimhan, 2013 )
4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide Piperidinylmethyl + hydroxyl Cyclic amine introduces rigidity and H-bonding Enhanced solubility and target specificity
4-(4-Methoxybenzenesulfonamido)benzene-1-carboximidamide Sulfonamido + methoxy Sulfonamide group increases acidity and metabolic stability Potential use in anti-inflammatory or anticancer therapies

Physicochemical Properties

  • Lipophilicity: The ethyl(methyl)amino group in the target compound likely confers moderate lipophilicity (logP ~1.5–2.5), intermediate between the highly lipophilic cyclohexyl derivative (logP ~3.0–3.5) and the polar dimethylamino analog (logP ~0.5–1.0) .
  • Solubility: The carboximidamide group enhances water solubility compared to non-polar derivatives. The piperidinylmethyl analog () may exhibit superior aqueous solubility due to its hydroxyl group .

Preparation Methods

Direct Amination of 4-Bromobenzene-1-carboximidamide

  • Method Description : This method involves the nucleophilic substitution of a bromine atom on 4-bromobenzene-1-carboximidamide by ethylmethylamine.
  • Reaction Conditions : Typically performed under controlled temperature and solvent conditions to favor the substitution reaction.
  • Advantages :
    • Straightforward approach using commercially available starting materials.
    • Potentially high yields depending on reaction optimization.
  • Challenges :
    • Requires careful control to avoid side reactions such as over-alkylation or decomposition.
    • Purification steps may be necessary to isolate the desired product.

Carboximidation Route

  • Method Description : Starting from an appropriately substituted aniline derivative, the carboximidamide group is introduced via carboximidation reactions.
  • Typical Reagents : Use of reagents such as amidines or equivalents that can convert nitriles or related precursors into carboximidamide groups.
  • Advantages :
    • Allows for modular synthesis where the amine substitution is introduced first, followed by carboximidamide formation.
  • Considerations :
    • Reaction conditions must be optimized to ensure selective formation of the carboximidamide without affecting the amine substituent.

Comparative Summary of Preparation Methods

Preparation Method Starting Material Key Reagents Advantages Limitations
Direct Amination 4-Bromobenzene-1-carboximidamide Ethylmethylamine Simple, direct substitution Requires careful reaction control
Carboximidation Substituted aniline derivatives Amidines or equivalents Modular, selective functionalization Multi-step, sensitive conditions

Research Findings and Synthetic Insights

  • The direct amination method is widely reported as a practical route due to the availability of 4-bromobenzene-1-carboximidamide and ethylmethylamine, facilitating efficient synthesis of the target compound.
  • The presence of both the ethyl(methyl)amino and carboximidamide groups enhances the compound’s reactivity compared to simpler analogs such as 4-aminobenzene-1-carboximidamide or N,N-dimethylbenzene-1-carboximidamide.
  • Structural analogs differ mainly in their amine substitutions, which influence steric hindrance and electronic properties, affecting yields and reaction pathways.
  • The compound’s synthesis is crucial for exploring its potential biological activities, including possible therapeutic applications.

Notes on Purification and Characterization

  • Purification typically involves chromatographic techniques to separate the desired product from unreacted starting materials and side products.
  • Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the substitution pattern and functional group integrity.

Summary Table of Structural Analogs and Their Features

Compound Name Structural Features Unique Aspects
4-Aminobenzene-1-carboximidamide Amino group at para position Simple structure, basic properties
N,N-Dimethylbenzene-1-carboximidamide Dimethylamine substitution Increased steric hindrance, altered reactivity
Ethylbenzene-1-carboximidamide Ethyl substitution without amine Lacks amine functionality, limited biological activity
This compound Ethyl(methyl)amino and carboximidamide groups Enhanced reactivity and potential applications

Q & A

Q. How should researchers address batch-to-batch variability in synthesis?

  • Methodology : Establish quality control (QC) checkpoints using process analytical technology (PAT) like in-line FTIR. Statistically analyze batch data (e.g., control charts) to identify critical process parameters (CPPs) affecting variability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[Ethyl(methyl)amino]benzene-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-[Ethyl(methyl)amino]benzene-1-carboximidamide

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